molecular formula C10H8N4 B14335444 3-Azido-2-methylquinoline CAS No. 107468-24-6

3-Azido-2-methylquinoline

Cat. No.: B14335444
CAS No.: 107468-24-6
M. Wt: 184.20 g/mol
InChI Key: BRSXVWHUZPOWIR-UHFFFAOYSA-N
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Description

3-Azido-2-methylquinoline is a heterocyclic aromatic compound that features a quinoline core structure substituted with an azido group at the third position and a methyl group at the second position. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The azido group, although not naturally occurring, is highly versatile and has found significant use in various branches of chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methylquinoline typically involves the nucleophilic substitution of a halogenated quinoline derivative with sodium azide. One common method includes the reaction of 2-bromo-3-methylquinoline with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Azido-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-Amino-2-methylquinoline.

    Substitution: Various substituted quinoline derivatives.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

3-Azido-2-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-2-methylquinoline depends on its specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective labeling of biomolecules without interfering with native biological processes. The quinoline core can interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Azido-2-methylquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and versatility. This makes it a valuable compound for applications in bioorthogonal chemistry and the synthesis of complex molecules .

Properties

CAS No.

107468-24-6

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

3-azido-2-methylquinoline

InChI

InChI=1S/C10H8N4/c1-7-10(13-14-11)6-8-4-2-3-5-9(8)12-7/h2-6H,1H3

InChI Key

BRSXVWHUZPOWIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1N=[N+]=[N-]

Origin of Product

United States

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